5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole

Description

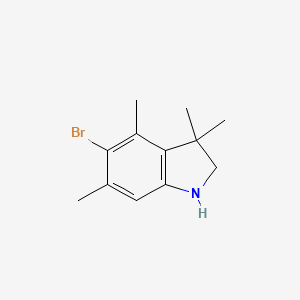

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole is a brominated indole derivative characterized by a partially saturated dihydroindole core with four methyl substituents at positions 3, 3, 4, and 6, along with a bromine atom at position 3. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

5-bromo-3,3,4,6-tetramethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H16BrN/c1-7-5-9-10(8(2)11(7)13)12(3,4)6-14-9/h5,14H,6H2,1-4H3 |

InChI Key |

PUFYPYUSFRANFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1Br)C)C(CN2)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole typically involves several steps, starting from readily available precursors. One common method involves the bromination of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized indoles.

Scientific Research Applications

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The bromine atom and methyl groups can influence its binding affinity and selectivity, leading to specific biological effects. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Microwave-assisted methods achieve higher yields (77–80%) compared to Cu(I)-catalyzed click chemistry (25–50%) .

- Sterically hindered substituents (e.g., tetramethyl groups) may require optimized catalysts or elevated temperatures for efficient cyclization .

Physicochemical Properties

Comparative data for selected analogs:

Key Observations :

Key Observations :

- Bromine’s presence correlates with antimicrobial and enzyme-inhibitory activity .

- Methyl groups may enhance blood-brain barrier penetration, relevant to CNS-targeting therapeutics .

Crystallographic Analysis

Crystal structures of brominated indoles reveal key packing interactions:

Biological Activity

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole (CAS No. 1695396-50-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including cytotoxicity, anti-cancer effects, and potential applications in various therapeutic areas.

- Molecular Formula : C₁₂H₁₆BrN

- Molecular Weight : 254.17 g/mol

- CAS Number : 1695396-50-9

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its cytotoxicity against cancer cell lines and other pharmacological effects.

Cytotoxicity Studies

A study conducted by researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells (BT-549) with a log(10)GI(50) value of -6.40. Additionally, it showed notable activity against non-small cell lung cancer (NCI-H23) and ovarian cancer cell lines (IGROV1), with log(10)GI(50) values of -6.10 and -6.02 respectively .

| Cell Line | Log(10)GI(50) |

|---|---|

| BT-549 | -6.40 |

| NCI-H23 | -6.10 |

| IGROV1 | -6.02 |

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. The compound may interact with specific cellular pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

- Cytotoxic Evaluation : In a series of experiments involving the evaluation against a panel of 60 human tumor cell lines, the compound demonstrated a broad spectrum of activity, particularly against solid tumors .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the indole framework in enhancing biological activity. Variations in substituents at different positions on the indole ring have been shown to affect potency and selectivity towards various cancer types .

- Potential Applications : Beyond its anti-cancer properties, there is ongoing research into the compound's potential as an anticoagulant agent due to its interactions with coagulation factors . This dual activity could position it as a versatile candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.